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Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B1617246

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(4-isopropylcyclohexyl)ethanol (CAS No. 63767-86-2) is a synthetic flavoring substance
and fragrance ingredient characterized by its light, floral, and muguet (lily-of-the-valley) aroma.
[1] It is a colorless to pale yellow liquid that is valued for its stability in various product
formulations.[1] This document provides detailed information on its chemical properties,
applications as a flavoring agent, and protocols for its evaluation.

Chemical and Physical Properties

The key chemical and physical properties of 1-(4-isopropylcyclohexyl)ethanol are
summarized in the table below. This data is essential for formulation development, stability
testing, and safety assessments.
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Property Value Reference
CAS Number 63767-86-2 [2][3]
Molecular Formula C11H220 [2][3]
Molecular Weight 170.29 g/mol [2][3]
Clear, colorless to pale yellow
Appearance . [1]
liquid
Odor Profile Light, floral, muguet [1]
Boiling Point Approximately 240 °C [2]
Density Approximately 0.888 g/cm3 [2]
LogP (Octanol-Water Partition ]
Approximately 3.544 [2]

Coefficient)

Solubility

Soluble in alcohol; sparingly

soluble in water.

[4]

pKa

15.12 £ 0.20 (Predicted)

[3]

Organoleptic Properties and Applications in Flavoring

1-(4-isopropylcyclohexyl)ethanol is utilized in the food industry to impart floral notes to a

variety of products.[2] Its stability makes it a reliable component in flavor formulations.[1] The

compound has four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most intense

lily-of-the-valley scent.[1]

Potential Applications:

o Beverages: Can be used in flavored waters, teas, and certain alcoholic beverages to add a

subtle floral character.

o Confectionery: Suitable for hard and soft candies, chewing gum, and fillings where a floral

note is desired.

© 2025 BenchChem. All rights reserved.

2/13

Tech Support


https://www.evitachem.com/product/evt-431830
https://wap.guidechem.com/encyclopedia/1-4-isopropylcyclohexyl-ethano-dic282022.html
https://www.evitachem.com/product/evt-431830
https://wap.guidechem.com/encyclopedia/1-4-isopropylcyclohexyl-ethano-dic282022.html
https://www.evitachem.com/product/evt-431830
https://wap.guidechem.com/encyclopedia/1-4-isopropylcyclohexyl-ethano-dic282022.html
https://www.perfumerflavorist.com/fragrance/regulatory-research/article/21856058/1-4-isopropyl-cyclohexyl-ethanol-from-cumene-in-two-steps
https://www.perfumerflavorist.com/fragrance/regulatory-research/article/21856058/1-4-isopropyl-cyclohexyl-ethanol-from-cumene-in-two-steps
https://www.evitachem.com/product/evt-431830
https://www.evitachem.com/product/evt-431830
https://www.evitachem.com/product/evt-431830
http://www.thegoodscentscompany.com/data/rw1548031.html
https://wap.guidechem.com/encyclopedia/1-4-isopropylcyclohexyl-ethano-dic282022.html
https://www.benchchem.com/product/b1617246?utm_src=pdf-body
https://www.evitachem.com/product/evt-431830
https://www.perfumerflavorist.com/fragrance/regulatory-research/article/21856058/1-4-isopropyl-cyclohexyl-ethanol-from-cumene-in-two-steps
https://www.perfumerflavorist.com/fragrance/regulatory-research/article/21856058/1-4-isopropyl-cyclohexyl-ethanol-from-cumene-in-two-steps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Dairy Products: May be incorporated into yogurts and ice creams to create unique flavor
profiles.

e Baked Goods: Can be used in fillings and icings for cakes and pastries.

Regulatory and Safety Information

The regulatory status of flavoring agents is critical for their use in food products. In the United
States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel assesses the
safety of flavoring substances to determine if they are "Generally Recognized as Safe"
(GRAS).[5][6] The safety standard applied is a "reasonable certainty of no harm."[6]

While a specific FEMA number for 1-(4-isopropylcyclohexyl)ethanol was not identified in the
public domain at the time of this writing, any use in food would require a GRAS determination.

[51[7]

GHS Classification:

Based on available data, 1-(4-isopropylcyclohexyl)ethanol is classified as:

o Skin irritation, Category 2[3]

o Eye irritation, Category 2[3]

e Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[3]
Precautionary Statements:

o Causes skin irritation (H315).[3]

o Causes serious eye irritation (H319).[3]

» Toxic to aquatic life with long lasting effects (H411).[3]

It is imperative to handle this substance in a well-ventilated area and use appropriate personal
protective equipment, including gloves and eye protection.[8] For detailed handling and safety
information, consult the material safety data sheet (MSDS).[9][10][11][12]
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Experimental Protocols

The following protocols are provided as a guide for the evaluation of 1-(4-
isopropylcyclohexyl)ethanol as a flavoring agent.

Sensory Evaluation: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples,
such as a control product and a product containing 1-(4-isopropylcyclohexyl)ethanol.

Objective: To determine if a statistically significant sensory difference is perceptible between a
control sample and a sample containing 1-(4-isopropylcyclohexyl)ethanol at a specific
concentration.

Materials:
» Control product (e.g., sweetened water, unflavored yogurt).

e Test product (control product with a specified concentration of 1-(4-
isopropylcyclohexyl)ethanol).

e Sensory booths with controlled lighting and ventilation.[13]

« |dentical, odor-free sample cups.

» Random three-digit codes for sample labeling.

o Palate cleansers (e.g., unsalted crackers, room temperature water).[14]
 Ballots for recording panelist responses.

e Apanel of at least 30 trained sensory panelists.[13]

Procedure:

e Sample Preparation:

o Prepare a sufficient quantity of both the control and test products. Ensure the flavoring
agent is completely solubilized in the test product.
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o Portion the samples into the coded cups. For each panelist, prepare three samples: two of
one type and one of the other (e.g., two controls and one test, or one control and two
tests). The order of presentation should be randomized for each panelist.

e Testing:
o Seat panelists in individual sensory booths.

o Instruct panelists on the procedure: they are to taste each of the three samples from left to
right and identify the sample that is different from the other two.

o Provide panelists with palate cleansers to use between samples.[14]
o Collect the completed ballots.

e Data Analysis:
o Tally the number of correct responses.

o Use a statistical table for triangle tests to determine if the number of correct identifications
is statistically significant at a chosen confidence level (typically p < 0.05).

Prepare Control & Test Samples B Code & Randomize Samples Present Samples to Panelists Panelists Evaluate & Identify Odd Sample | Tally Correct Responses }—»‘ Statistical Analysis (p < 0.05) ‘4»‘ Report Findings

Define Objective & Select Panelists

Click to download full resolution via product page

Caption: Workflow for Sensory Evaluation (Triangle Test).

Stability Testing

This protocol assesses the stability of 1-(4-isopropylcyclohexyl)ethanol in a food matrix over
time under specific storage conditions.
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Objective: To evaluate the chemical stability and sensory profile of 1-(4-
isopropylcyclohexyl)ethanol in a food product over its intended shelf life.

Materials:

Food product containing a known concentration of 1-(4-isopropylcyclohexyl)ethanol.
o Appropriate packaging for the food product.
o Environmental chambers set to desired storage conditions (e.g., real-time and accelerated).

e Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical
instrumentation.[15]

e Trained sensory panel.

Procedure:

e Initial Analysis (Time Zero):
o Prepare a batch of the food product containing 1-(4-isopropylcyclohexyl)ethanol.
o Package the product as it would be for commercial distribution.

o Perform an initial quantitative analysis (e.g., using GC-MS) to determine the initial
concentration of the flavoring agent.

o Conduct an initial sensory profile analysis to establish a baseline.
e Storage:

o Place the packaged samples in environmental chambers under both real-time (e.g., 25 °C
/ 60% RH) and accelerated (e.g., 40 °C / 75% RH) storage conditions.[16]

o Time Point Analysis:

o At predetermined intervals (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3 months for
accelerated), remove a subset of samples from each storage condition.
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o Allow samples to equilibrate to room temperature.

o Perform quantitative analysis to measure the concentration of 1-(4-
isopropylcyclohexyl)ethanol.

o Conduct sensory evaluation to assess any changes in the flavor profile.

o Data Analysis:

o Plot the concentration of 1-(4-isopropylcyclohexyl)ethanol as a function of time for each
storage condition.

o Analyze the sensory data to identify any significant changes in aroma or taste.

o Correlate the chemical degradation with any observed sensory changes.
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Caption: Workflow for Flavor Stability Testing.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol provides a method for assessing the potential cytotoxicity of 1-(4-
isopropylcyclohexyl)ethanol using a cell-based assay.

Objective: To determine the concentration at which 1-(4-isopropylcyclohexyl)ethanol exhibits
cytotoxic effects on a selected cell line (e.g., HepG2, a human liver cell line) in vitro.[17]
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Materials:

Selected cell line (e.g., HepG2).

Cell culture medium and supplements.

96-well cell culture plates.

1-(4-isopropylcyclohexyl)ethanol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
Solubilization solution (e.g., DMSO or acidified isopropanol).

Plate reader (absorbance at ~570 nm).

Positive control (e.g., a known cytotoxic agent).

Negative control (vehicle used to dissolve the test compound, e.g., ethanol or DMSO).
Procedure:

Cell Seeding:

o Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight in a COz incubator.

Compound Exposure:

o Prepare a series of dilutions of 1-(4-isopropylcyclohexyl)ethanol in the cell culture
medium.

o Remove the old medium from the cells and replace it with the medium containing the
various concentrations of the test compound, as well as the positive and negative controls.

o Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

MTT Assay:
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o After incubation, add the MTT solution to each well and incubate for 2-4 hours. During this
time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
[18]

o Remove the MTT solution and add the solubilization solution to dissolve the formazan
crystals.

o Data Acquisition and Analysis:

o Measure the absorbance of each well using a plate reader at a wavelength of
approximately 570 nm.

o Calculate the percentage of cell viability for each concentration relative to the negative
control.

o Plot the cell viability against the concentration of 1-(4-isopropylcyclohexyl)ethanol and
determine the ICso value (the concentration that inhibits 50% of cell viability).
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Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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